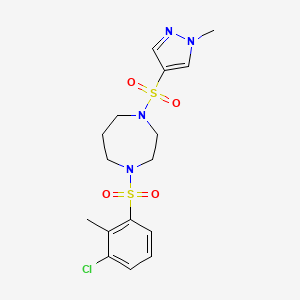
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals known for their involvement in various chemical reactions and properties, especially in the context of 1,3-dipolar cycloaddition processes and sulfonyl group modifications. Its synthesis and analysis contribute to the broader understanding of diazepane derivatives and their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of diazepane systems, including compounds like our subject, often involves multicomponent reactions followed by intramolecular nucleophilic substitution. A notable approach includes the Ugi reaction followed by Mitsunobu cyclization, providing a high-yield route to sulfonyl 1,4-diazepan-5-ones and their derivatives (Banfi et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of sulfonyl groups attached to a diazepane ring, contributing to the compound's reactivity and potential biological activity. Quantum mechanical calculations and spectroscopic investigations, including FT-IR and FT-Raman, are commonly employed to analyze the structural parameters and vibrational frequencies, revealing detailed information about the molecular geometry and electronic distribution (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
1,3-Dipolar cycloadditions are a fundamental reaction involving these compounds, enabling the synthesis of various pyrazoline and cyclopropane derivatives. Such reactions are pivotal for modifying the molecular structure and introducing functional groups that significantly alter the chemical properties and reactivity of the compound (Cruz Cruz et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Research demonstrates the utilization of sulfonyl pyrazolines, like the one found in the compound of interest, in the synthesis of optically pure cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones. These findings highlight the compound's potential in stereoselective synthesis and chemical transformations (Cruz Cruz et al., 2009).
- Another study outlines a method for synthesizing diazepane or diazocane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, showcasing the versatility of similar sulfonyl compounds in creating complex chemical structures (Banfi et al., 2007).
Cycloaddition Reactions and Molecular Transformations
- The compound's related family has been studied for its involvement in cycloaddition reactions with diazo compounds, leading to the formation of spirocyclic 3H-pyrazoles and their subsequent transformations, highlighting its utility in synthesizing complex heterocyclic structures (Vasin et al., 2014).
- Research into the reactions of diazomethane with sulfonyl-activated double bonds, a reaction closely related to the compound's chemical family, reveals insights into the formation of pyrazolines and pyrazoles, further emphasizing its relevance in heterocyclic chemistry (Helder et al., 1973).
Potential Biological Applications
- A study synthesizing N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, akin to the compound , reports notable herbicidal and insecticidal activities. This indicates potential applications in agricultural and pest control sectors (Wang et al., 2015).
- In the realm of antioxidant research, compounds similar to the one of interest have been evaluated for their radical scavenging activity, suggesting possible uses in the development of antioxidant therapies (Lavanya et al., 2014).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O4S2/c1-13-15(17)5-3-6-16(13)27(24,25)21-8-4-7-20(9-10-21)26(22,23)14-11-18-19(2)12-14/h3,5-6,11-12H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXEHNDBJJRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)
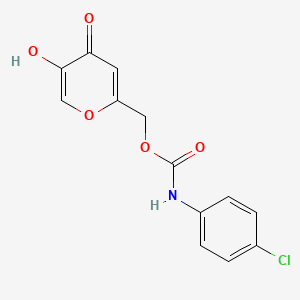
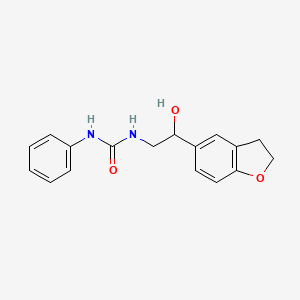
![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
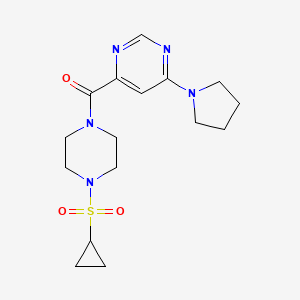
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)
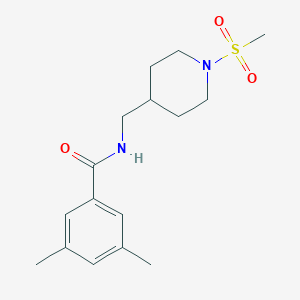

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)